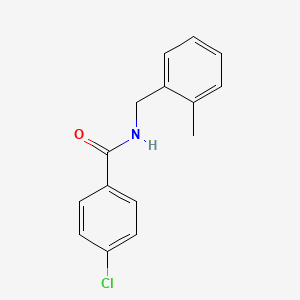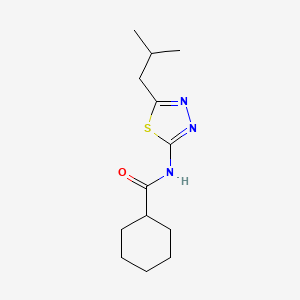
N-(3-chloro-4-methoxyphenyl)-2-(mesityloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-2-(mesityloxy)acetamide, commonly known as CMMA, is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. CMMA is a member of the acetamide family and has a molecular formula of C21H23ClNO3.
Mecanismo De Acción
The exact mechanism of action of CMMA is not fully understood. However, it has been suggested that CMMA induces cell death in cancer cells by inhibiting the activity of the proteasome, which is responsible for degrading proteins in cells. In addition, CMMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
CMMA has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. In addition, CMMA has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, which are mediators of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CMMA in lab experiments is its potential as a therapeutic agent for cancer and bacterial infections. CMMA has been shown to have potent anticancer and antibacterial properties, which make it a promising candidate for further development. However, one of the limitations of using CMMA in lab experiments is its toxicity. CMMA has been shown to be toxic to normal cells, which limits its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research and development of CMMA. One direction is to investigate the potential of CMMA as a therapeutic agent for cancer and bacterial infections. This could involve further studies on the mechanism of action of CMMA and its effects on normal cells. Another direction is to investigate the potential of CMMA as a lead compound for the development of new drugs. This could involve the synthesis and testing of analogs of CMMA with improved potency and reduced toxicity. Lastly, future research could focus on the optimization of the synthesis method of CMMA to improve the yield and purity of the compound.
Conclusion
In conclusion, CMMA is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. CMMA has been shown to have anticancer, anti-inflammatory, and antibacterial properties. However, further research is needed to fully understand the mechanism of action of CMMA and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of CMMA involves the reaction of 2-(mesityloxy)acetyl chloride with 3-chloro-4-methoxyaniline in the presence of a base. The reaction leads to the formation of CMMA as a white crystalline solid. The purity and yield of CMMA can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
CMMA has been extensively studied for its potential applications in various fields of science. It has been shown to have anticancer, anti-inflammatory, and antibacterial properties. CMMA has been tested against several cancer cell lines, including breast, ovarian, and prostate cancer, and has been found to induce cell death in these cells. In addition, CMMA has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-11-7-12(2)18(13(3)8-11)23-10-17(21)20-14-5-6-16(22-4)15(19)9-14/h5-9H,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYXAKSTOANULT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC(=C(C=C2)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B5855053.png)






![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855115.png)

![2-({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole](/img/structure/B5855123.png)

